
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as DI-BOA, is a natural compound found in a variety of plants. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of plant hormones, leading to a decrease in plant growth and development. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of fungal cell walls, leading to a decrease in fungal growth and development. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and development of plants, fungi, and cancer cells. Additionally, it has been shown to protect neurons against oxidative stress. 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its unique chemical structure, which allows for the study of its potential use in various scientific research applications. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one is a natural compound found in a variety of plants, which makes it more environmentally friendly than synthetic compounds. However, one limitation of using 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one. One area of research is the potential use of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in the development of new antifungal, insecticide, and herbicide compounds. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential use in cancer research.
Synthesemethoden
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one can be synthesized through various methods, including chemical synthesis and extraction from plants. One of the most common methods is the chemical synthesis of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one from 2-amino-3-carboxymethylquinoxaline. This method involves several steps, including the formation of an amide bond between the amino group of 2-amino-3-carboxymethylquinoxaline and the carboxylic acid group of indole-2-carboxylic acid, followed by cyclization to form the benzoxazinone ring.
Wissenschaftliche Forschungsanwendungen
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in various scientific research applications, including as an antifungal, insecticide, and herbicide. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in neurodegenerative diseases, as it has been shown to protect neurons against oxidative stress.
Eigenschaften
IUPAC Name |
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-10-22-15-9-12(5-6-13(15)18-16)17(21)19-8-7-11-3-1-2-4-14(11)19/h1-6,9H,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJTRXPVWVSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


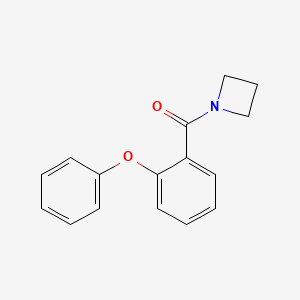



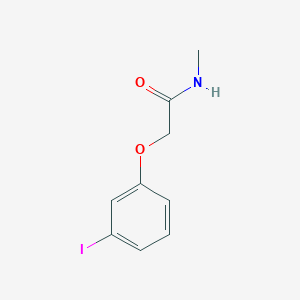

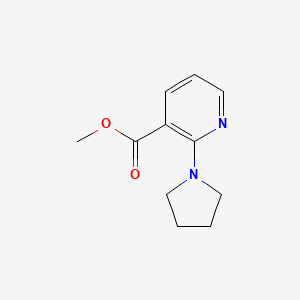
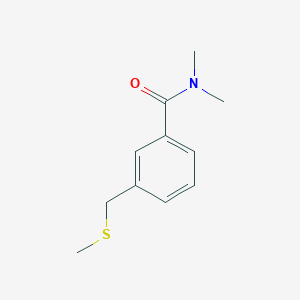
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)

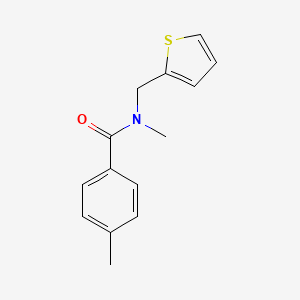
![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)